molecular formula C9H6ClN B1630350 (Z)-3-Chloro-3-phenylacrylonitrile CAS No. 78583-84-3

(Z)-3-Chloro-3-phenylacrylonitrile

Cat. No.: B1630350
CAS No.: 78583-84-3
M. Wt: 163.6 g/mol
InChI Key: GVKYEBRJHLHHOE-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Chloro-3-phenylacrylonitrile: is an organic compound with the molecular formula C9H6ClN . It is a derivative of acrylonitrile, where the hydrogen atom at the third position is replaced by a chlorine atom and a phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various dyes and reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-3-Chloro-3-phenylacrylonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Chloro-3-phenylacrylonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The double bond in the acrylonitrile moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Polymerization: The compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Addition Reactions: Reagents such as bromine or hydrogen chloride are used under controlled conditions to ensure selective addition to the double bond.

Major Products Formed:

Scientific Research Applications

(Z)-3-Chloro-3-phenylacrylonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-phenylacrylonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the phenyl group enhances its electrophilic character, making it susceptible to nucleophilic attack. The acrylonitrile moiety can participate in addition and polymerization reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the substituents and the reaction conditions .

Comparison with Similar Compounds

  • 3-Chloro-3-(4-methoxyphenyl)-acrylonitrile
  • 3-Chloro-3-(4-methylthio)phenyl-acrylonitrile
  • 3-Chloro-3-p-tolyl-acrylonitrile
  • 3-Chloro-3-(4-chlorophenyl)-acrylonitrile

Comparison: (Z)-3-Chloro-3-phenylacrylonitrile is unique due to the presence of the phenyl group, which imparts specific electronic and steric effects. Compared to its analogs with different substituents on the phenyl ring, this compound exhibits distinct reactivity and selectivity in chemical reactions. The choice of substituents can significantly influence the compound’s properties and applications .

Properties

IUPAC Name

(Z)-3-chloro-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKYEBRJHLHHOE-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-84-3
Record name 78583-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Z)-3-Chloro-3-phenylacrylonitrile
Reactant of Route 2
Reactant of Route 2
(Z)-3-Chloro-3-phenylacrylonitrile
Reactant of Route 3
(Z)-3-Chloro-3-phenylacrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.